molecular formula C17H14Cl2N2O2 B4557135 3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone

3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone

Cat. No.: B4557135
M. Wt: 349.2 g/mol
InChI Key: JKIWYMFNKXOQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C17H14Cl2N2O2 and its molecular weight is 349.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0432331 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Quinazolinones, including those structurally related to methaqualone, have been synthesized and evaluated for anticonvulsant activity. Compounds with ortho substituents on the 3-aryl group showed promising results against seizures with relatively low neurotoxicity. These compounds, however, exhibited more neurotoxicity when administered orally, indicating the importance of administration route on their efficacy and safety (Wolfe et al., 1990).
  • Quinazolinone-1,3,4-oxadiazole conjugates have been synthesized and tested for their cytotoxic effects against cancer cell lines. One compound, in particular, showed remarkable cytotoxic activity against HeLa cell line, highlighting the potential of quinazolinone derivatives in cancer therapy (Hassanzadeh et al., 2019).
  • The synthesis of 2-azetidinyl-4-quinazolinone derivatives has been reported, showing pronounced antimicrobial activity, particularly with 4-Cl and 4-OCH3 substituents. This study emphasizes the antimicrobial potential of quinazolinone derivatives (Patel & Patel, 2011).

Chemical Synthesis and Characterization

  • Novel methodologies and strategies for the synthesis of valuable 4(3H)-quinazolinones have been outlined, highlighting their broad applications including in antimalarial, antitumor, and anti-inflammatory domains (He et al., 2014).
  • Synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones and their thiones has been described, with some derivatives showing considerable antibacterial efficiency. This research provides insights into the chemical versatility and biological relevance of quinazolinone derivatives (Badr et al., 1980).

Catalysis and Green Chemistry

  • The use of magnetic hydroxyapatite nanoparticle as a catalyst for the synthesis of 4(3H)-quinazolinones has been explored, demonstrating an efficient and one-pot route for their production. This approach emphasizes the importance of green chemistry in the synthesis of pharmacologically important compounds (Dadgar & Kalkhorani, 2015).

Properties

IUPAC Name

3-[3-(2,6-dichlorophenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c18-13-6-3-7-14(19)16(13)23-10-4-9-21-11-20-15-8-2-1-5-12(15)17(21)22/h1-3,5-8,11H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIWYMFNKXOQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.